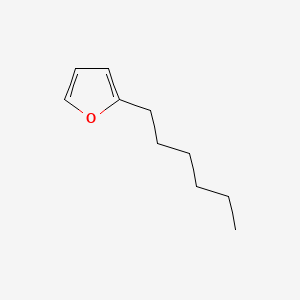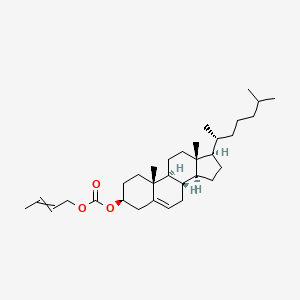
Cholest-5-en-3-ol (3beta)-, 2-butenyl carbonate
Vue d'ensemble
Description
Cholest-5-en-3-ol (3beta)-, 2-butenyl carbonate, also known as Cholesteryl vinyl carbonate, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of cholesterol, which is an essential component of cell membranes and plays a crucial role in various physiological functions.
Applications De Recherche Scientifique
Cholest-5-en-3-ol (3beta)-, 2-butenyl carbonate has been extensively studied for its potential applications in various fields such as drug delivery, gene therapy, and biomaterials. This compound can be used as a carrier for hydrophobic drugs, which can improve their solubility and bioavailability. It can also be used as a transfection agent for gene therapy, which involves delivering therapeutic genes into the target cells. Furthermore, Cholest-5-en-3-ol (3beta)-, 2-butenyl carbonate can be used as a building block for the synthesis of various biomaterials such as hydrogels, nanoparticles, and liposomes.
Mécanisme D'action
The mechanism of action of Cholest-5-en-3-ol (3beta)-, 2-butenyl carbonate is not fully understood, but it is believed to involve the formation of stable complexes with the target molecules. This compound has a hydrophobic core, which allows it to interact with hydrophobic molecules such as drugs and genes. The vinyl carbonate group on the other end of the molecule can react with the nucleophiles present in the target cells, resulting in the release of the cargo molecule.
Biochemical and Physiological Effects:
Cholest-5-en-3-ol (3beta)-, 2-butenyl carbonate has been shown to have low toxicity and biocompatibility, which makes it an ideal candidate for biomedical applications. This compound can interact with various proteins and lipids present in the cell membrane, which can alter their structure and function. Furthermore, it can also affect the gene expression profile of the target cells, which can have downstream effects on various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cholest-5-en-3-ol (3beta)-, 2-butenyl carbonate is its versatility, which allows it to be used in various applications such as drug delivery and gene therapy. Moreover, this compound has low toxicity and biocompatibility, which makes it an ideal candidate for in vivo studies. However, one of the limitations of using Cholest-5-en-3-ol (3beta)-, 2-butenyl carbonate is its relatively complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research on Cholest-5-en-3-ol (3beta)-, 2-butenyl carbonate. One of the potential applications is the development of targeted drug delivery systems, which can improve the efficacy and specificity of the drugs. Moreover, this compound can be used as a building block for the synthesis of various biomaterials with unique properties such as stimuli-responsiveness and biodegradability. Furthermore, the mechanism of action of Cholest-5-en-3-ol (3beta)-, 2-butenyl carbonate can be further elucidated through various biochemical and biophysical techniques, which can provide insights into its interaction with the target molecules.
Conclusion:
Cholest-5-en-3-ol (3beta)-, 2-butenyl carbonate is a compound that has significant potential in various scientific research applications such as drug delivery, gene therapy, and biomaterials. This compound can be synthesized by reacting cholesterol with vinyl chloroformate in the presence of a base catalyst. The mechanism of action of Cholest-5-en-3-ol (3beta)-, 2-butenyl carbonate involves the formation of stable complexes with the target molecules, and it has low toxicity and biocompatibility. Although there are some limitations to using Cholest-5-en-3-ol (3beta)-, 2-butenyl carbonate, its versatility and potential applications make it an exciting area of research for the future.
Propriétés
IUPAC Name |
but-2-enyl [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O3/c1-7-8-20-34-30(33)35-25-16-18-31(5)24(21-25)12-13-26-28-15-14-27(23(4)11-9-10-22(2)3)32(28,6)19-17-29(26)31/h7-8,12,22-23,25-29H,9-11,13-21H2,1-6H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSQCJJMANBPQK-PTHRTHQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC=CCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901225361 | |
| Record name | Cholest-5-en-3-ol (3β)-, 3-(2-buten-1-yl carbonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholest-5-en-3-ol (3beta)-, 2-butenyl carbonate | |
CAS RN |
62637-94-9 | |
| Record name | Cholest-5-en-3-ol (3β)-, 3-(2-buten-1-yl carbonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62637-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3-ol (3beta)-, 3-(2-buten-1-yl carbonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(2-buten-1-yl carbonate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholest-5-en-3-ol (3β)-, 3-(2-buten-1-yl carbonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




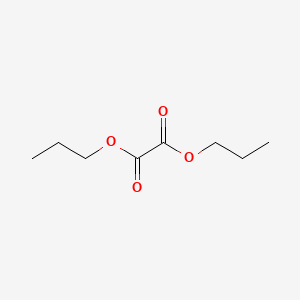
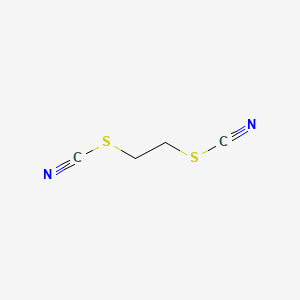

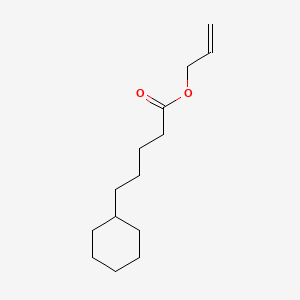
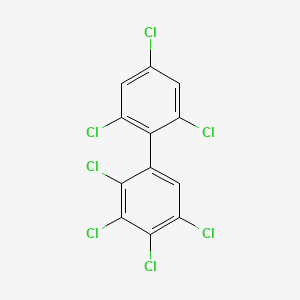

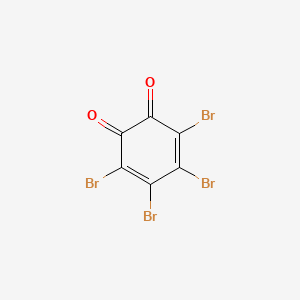
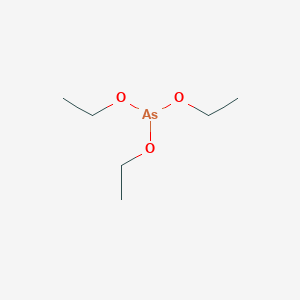
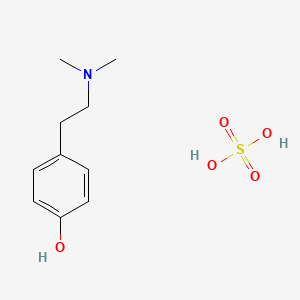
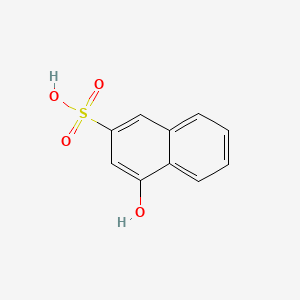
![Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1596439.png)
